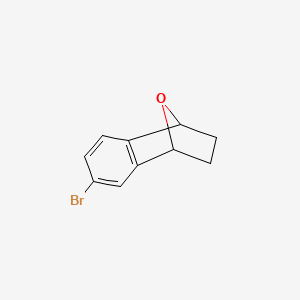![molecular formula C19H9Cl3F3N3 B2879113 5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 477848-55-8](/img/structure/B2879113.png)
5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[1,5-a]pyrimidines are a class of organic compounds that are part of the larger family of pyrazoles . They are characterized by a fused ring structure containing a pyrazole ring (a five-membered ring with two nitrogen atoms) and a pyrimidine ring (a six-membered ring with two nitrogen atoms) .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various methods. One efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . Another method involves the reaction of 3,5-diamino-4-nitropyrazole with asymmetrical β-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused ring structure containing a pyrazole ring and a pyrimidine ring . The exact structure would depend on the specific substituents attached to the ring.Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can participate in various chemical reactions. They can react with both nucleophilic and electrophilic reagents . The specific reactions would depend on the substituents present on the pyrazolo[1,5-a]pyrimidine molecule.科学的研究の応用
Antitumor Activities
- Research has shown the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in antitumor activities. For instance, a compound synthesized from pyrazolo pyrimidine demonstrated promising antitumor properties (Xin, 2012). Furthermore, specific derivatives have marked inhibition against human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45, indicating significant anticancer potential (Jin Liu et al., 2020).
Adenosine Receptor Affinity
- Pyrazolo[3,4-d]pyrimidines, a class of pyrazolo analogues of purines, have exhibited A1 adenosine receptor affinity. This property was particularly noted with compounds having 3-chlorophenyl groups, indicating their potential in receptor-targeted therapies (Harden, Quinn & Scammells, 1991).
Photophysical Properties
- The photophysical properties of pyrazolo[1,5-a]pyrimidines have been studied, revealing that derivatives with different substituents show varied absorption UV–Vis and fluorescence properties in both solid and solution states. This makes them interesting candidates for applications in material sciences, such as in optoelectronics (Stefanello et al., 2022).
Antimycobacterial Activity
- Derivatives of pyrazolo[1,5-a]pyrimidin-7-amines have shown promising inhibitory effects against the growth of Mycobacterium tuberculosis, suggesting their potential as antitubercular agents (Sutherland et al., 2022).
Antiinflammatory Properties
- Certain pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antiinflammatory properties, with some compounds showing higher activity and better therapeutic indices than conventional drugs. Notably, some of these compounds were devoid of ulcerogenic activity, which is a significant advantage (Auzzi et al., 1983).
Antiulcer Activity
- A series of pyrazolo[1,5-a]pyrimidine-7-ones have been synthesized and evaluated for their effectiveness in inhibiting stress-induced gastric ulcers in rats, demonstrating potential therapeutic use in treating ulcers (Doria et al., 1986).
作用機序
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key enzyme involved in the regulation of cell growth and proliferation. By inhibiting this enzyme, the compound can effectively halt the growth of cancer cells .
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity. This inhibition prevents the phosphorylation of EGFR, a process that is necessary for the activation of downstream signaling pathways involved in cell proliferation .
Biochemical Pathways
By inhibiting EGFR-TK, the compound disrupts several downstream signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival, growth, and proliferation. Their disruption leads to the inhibition of these processes, effectively halting the growth of cancer cells .
Pharmacokinetics
The compound’s ability to inhibit p-glycoprotein suggests that it may have good bioavailability . P-glycoprotein is a transporter that can pump drugs out of cells, reducing their effectiveness. By inhibiting this transporter, the compound may be able to increase its own cellular uptake and efficacy .
Result of Action
The compound’s action results in significant anti-proliferative activity against cancer cells. It has been shown to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population. This compound also increases the percentage of apoptotic cells in a time-dependent manner .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy through drug-drug interactions. Additionally, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of certain enzymes .
特性
IUPAC Name |
5-(3-chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl3F3N3/c20-12-3-1-2-10(6-12)15-8-17(19(23,24)25)28-18(26-15)9-16(27-28)11-4-5-13(21)14(22)7-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHNJWSBJRYBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl3F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

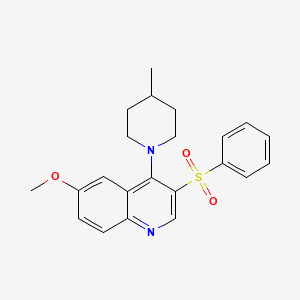
![1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2879032.png)
![2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2879035.png)
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine](/img/structure/B2879037.png)
![Methyl 3-(2-(4-chlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2879038.png)
![N-(2,4-difluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879040.png)

![1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879043.png)
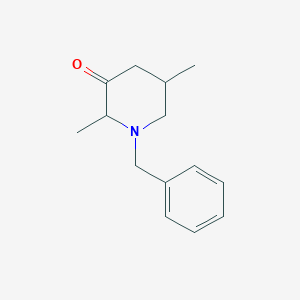
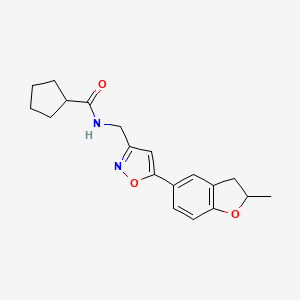
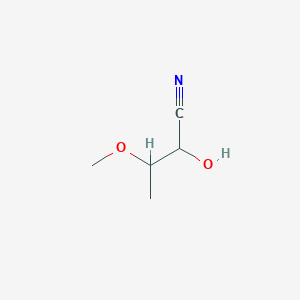
![2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2879049.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide](/img/structure/B2879050.png)
